L-Tyrosyl-L-isoleucylglycyl-L-seryl-L-aspartic acid

Description

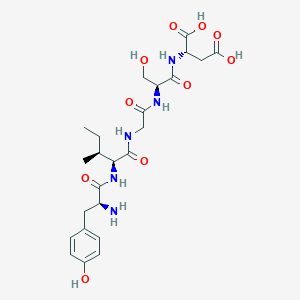

L-Tyrosyl-L-isoleucylglycyl-L-seryl-L-aspartic acid (Tyr-Ile-Gly-Ser-Asp) is a linear pentapeptide comprising five amino acid residues: tyrosine (Tyr), isoleucine (Ile), glycine (Gly), serine (Ser), and aspartic acid (Asp). Its sequence confers unique physicochemical properties, including:

- Hydrophobic regions (Tyr, Ile) contributing to membrane interactions.

- Flexibility due to Gly, a small, non-chiral residue.

- Polarity from Ser (hydroxyl group) and Asp (carboxylic acid side chain).

- Net charge: Asp introduces a negative charge at physiological pH.

Properties

CAS No. |

157262-79-8 |

|---|---|

Molecular Formula |

C24H35N5O10 |

Molecular Weight |

553.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C24H35N5O10/c1-3-12(2)20(29-21(35)15(25)8-13-4-6-14(31)7-5-13)23(37)26-10-18(32)27-17(11-30)22(36)28-16(24(38)39)9-19(33)34/h4-7,12,15-17,20,30-31H,3,8-11,25H2,1-2H3,(H,26,37)(H,27,32)(H,28,36)(H,29,35)(H,33,34)(H,38,39)/t12-,15-,16-,17-,20-/m0/s1 |

InChI Key |

YEWOAHFBIVHKPO-DTDKCHBMSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-isoleucylglycyl-L-seryl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of the carboxyl group: of the incoming amino acid using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Deprotection of the amino group: of the growing peptide chain using trifluoroacetic acid (TFA) or similar reagents.

Coupling reaction: to form the peptide bond under mild conditions to prevent racemization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-isoleucylglycyl-L-seryl-L-aspartic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the tyrosine residue can be oxidized to form quinones.

Reduction: Amide bonds can be reduced to amines under specific conditions.

Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Catalysts like N,N’-dicyclohexylcarbodiimide (DCC) for esterification and amidation.

Major Products Formed

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of primary amines from amide bonds.

Substitution: Formation of esters and amides from carboxylic acids.

Scientific Research Applications

Pharmaceutical Applications

L-Tyrosyl-L-isoleucylglycyl-L-seryl-L-aspartic acid has been investigated for its therapeutic properties, particularly in cardiovascular health. Research indicates that similar peptides exhibit peripheral vasodilatory effects, which can be beneficial in treating conditions such as hypertension and vascular spastic syndromes.

Case Study: Vasodilatory Effects

A study highlighted the administration of polypeptides with similar structures, demonstrating significant reductions in blood pressure in animal models. The effective doses reported were between 0.001 to 0.005 mg/kg, showcasing the potential for low-dose therapies in managing hypertensive crises .

Biochemical Research

The compound's structure allows it to interact with various biological pathways, making it a subject of interest in biochemical research.

Enzymatic Reactions

This compound can serve as a substrate for different enzymes, facilitating reactions that lead to the synthesis of other biologically active compounds. For instance, derivatives of L-aspartic acid have been synthesized using engineered enzymes, showcasing the compound's versatility in producing pharmaceutical intermediates .

Neuroprotective Properties

Emerging research suggests that peptides containing L-aspartic acid may have neuroprotective effects. These properties are crucial for developing treatments for neurodegenerative diseases such as Alzheimer's.

Case Study: Neuroprotection

In a study examining the protective effects of various amino acids on anthocyanins, L-aspartic acid was shown to stabilize anthocyanins against degradation, which is significant for maintaining cognitive health through dietary means . This suggests that this compound could contribute to formulations aimed at enhancing brain health.

Synthesis and Stability

The stability of peptides like this compound is critical for their application in therapeutic settings.

Chemical Stability

Research indicates that modifications to the peptide structure can enhance stability under physiological conditions. For example, studies on similar peptide structures reveal that specific substitutions can improve resistance to enzymatic degradation, thus prolonging their therapeutic efficacy .

Summary Table of Applications

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-isoleucylglycyl-L-seryl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate signaling pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit or activate enzymes involved in metabolic processes, thereby influencing biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sequence and Residue Analysis

The table below compares Tyr-Ile-Gly-Ser-Asp with key analogs from the evidence:

*Estimated based on amino acid composition and condensation.

Functional and Structural Insights

Serylglycylaspartic Acid (Ser-Gly-Asp)

- Key contrast : Shorter chain (tripeptide vs. pentapeptide) lacking Ile and Tyr.

- Stereochemistry : Synthesized as a diastereomeric mixture using DL-serine and DL-aspartic acid, which may reduce bioactivity compared to enantiopure peptides .

His-Asp-Ala-Pro-Ile-Gly-Tyr-Asp

- Key contrast : Longer sequence (7 residues) with Pro, which introduces structural rigidity. The His residue enables metal-binding or pH buffering, absent in the target compound .

Tyr-Tyr-Pro-Tyr-Asp

- Pro disrupts α-helix formation, whereas the target’s Gly-Ser segment allows conformational flexibility .

Met-Ala-Val-Lys-Tyr-Leu-Asn-Ser-Ile

Physicochemical Properties

- Solubility : The target’s Asp and Ser residues enhance water solubility compared to analogs like Tyr-Tyr-Pro-Tyr-Asp, which is more hydrophobic due to multiple Tyr residues .

- Stability : Gly and Ser in the target may increase susceptibility to proteolysis compared to Pro-containing analogs, which resist enzymatic degradation .

Biological Activity

L-Tyrosyl-L-isoleucylglycyl-L-seryl-L-aspartic acid (TIGSA) is a pentapeptide composed of five amino acids: tyrosine, isoleucine, glycine, serine, and aspartic acid. This compound has garnered attention for its biological activities, particularly in the context of cellular signaling, metabolic pathways, and potential therapeutic applications. This article reviews the biological activity of TIGSA, supported by data tables and relevant research findings.

Structure and Properties

TIGSA can be represented by its chemical formula:

Molecular Weight

- Molecular Weight : 596.68 g/mol

Structural Characteristics

The structure of TIGSA includes:

- Amino Acid Composition :

- Tyrosine (Tyr)

- Isoleucine (Ile)

- Glycine (Gly)

- Serine (Ser)

- Aspartic Acid (Asp)

This unique combination of amino acids contributes to its biological activity through various mechanisms, including modulation of protein interactions and influence on metabolic pathways.

Cellular Signaling

TIGSA has been shown to interact with various signaling pathways. For instance, aspartic acid is known to play a critical role in the synthesis of neurotransmitters and can influence neuronal signaling pathways. Research indicates that aspartic acid may promote cell proliferation through the mTOR pathway, which is essential for cellular growth and metabolism .

Role in Amino Acid Metabolism

TIGSA is involved in several metabolic pathways:

- Transamination Reactions : Aspartic acid participates in transamination reactions catalyzed by enzymes such as aspartate aminotransferase, facilitating the exchange of amino groups between amino acids .

- Energy Production : The metabolism of aspartic acid is linked to the citric acid cycle, contributing to ATP production through oxidative phosphorylation .

Therapeutic Potential

Recent studies have highlighted the potential therapeutic applications of TIGSA:

- Neuroprotective Effects : Due to its components, particularly aspartic acid and tyrosine, TIGSA may exhibit neuroprotective properties against neurodegenerative diseases. It has been suggested that these amino acids can mitigate oxidative stress and inflammation in neuronal cells .

- Antioxidant Activity : The presence of tyrosine contributes to antioxidant activity, which can protect cells from oxidative damage .

Study on Neuroprotective Effects

A study conducted on neuroblastoma cells demonstrated that treatment with TIGSA resulted in a significant reduction in cell death induced by oxidative stress. The mechanism was attributed to the upregulation of antioxidant enzymes and reduction of reactive oxygen species (ROS) levels .

Table: Summary of Biological Activities

Q & A

Q. How can researchers reconcile conflicting toxicity profiles reported for structurally similar peptides?

- Methodological Answer : Perform comparative toxicity assays (e.g., MTT, LDH release) under standardized conditions (ISO 10993-5). Cross-reference with toxicogenomic databases (e.g., ToxCast) to identify structure-activity relationships (SARs). Molecular docking studies may predict off-target interactions with cytochrome P450 enzymes, informing risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.